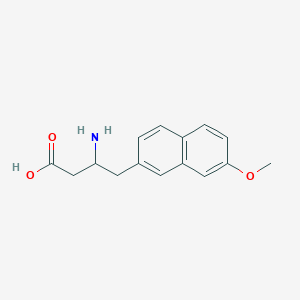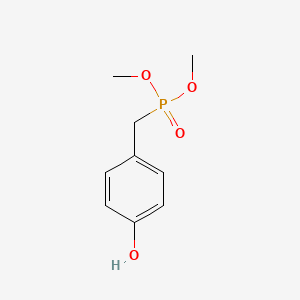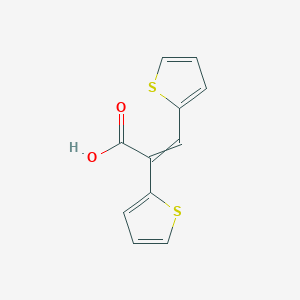
2,3-Dithiophen-2-ylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dithiophen-2-ylprop-2-enoic acid is an organic compound characterized by the presence of two thiophene rings attached to a propenoic acid moiety Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiophen-2-ylprop-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carboxaldehyde and thiophene-2-acetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反应分析
Types of Reactions
2,3-Dithiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
科学研究应用
2,3-Dithiophen-2-ylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
作用机制
The mechanism of action of 2,3-Dithiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
2,3-Bis(thiophen-2-yl)prop-2-enoic acid: A closely related compound with two thiophene rings attached to a propenoic acid moiety.
Thiophene-2-acetic acid: Another thiophene derivative used in similar applications.
Uniqueness
2,3-Dithiophen-2-ylprop-2-enoic acid is unique due to its specific arrangement of thiophene rings and the propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H8O2S2 |
|---|---|
分子量 |
236.3 g/mol |
IUPAC 名称 |
2,3-dithiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13) |
InChI 键 |
CWLNDKQJHPKCEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


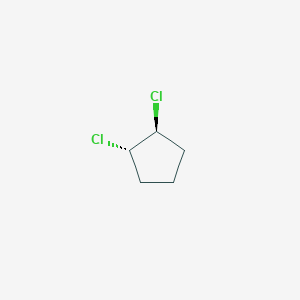
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
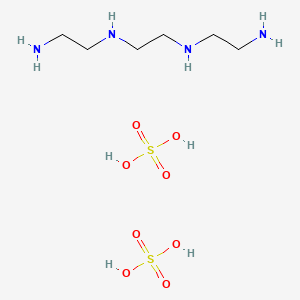
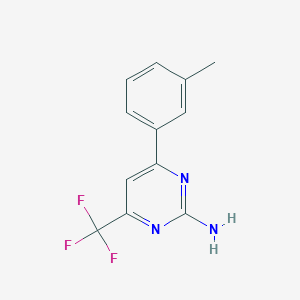
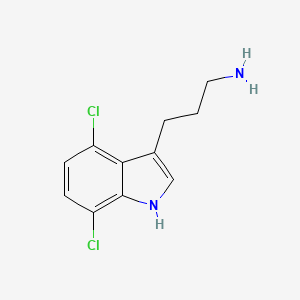
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
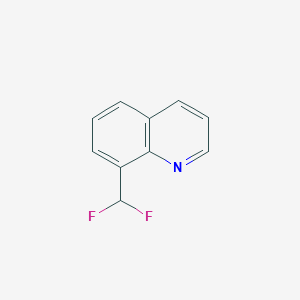

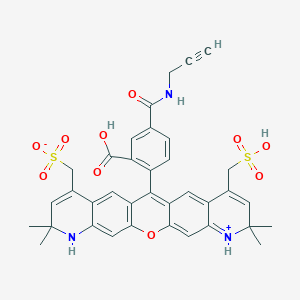
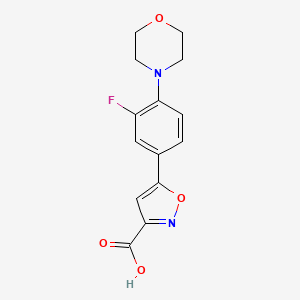
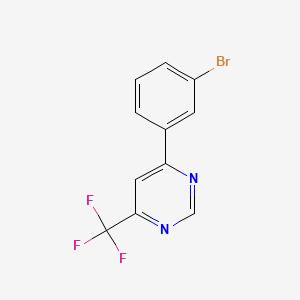
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
